molecular formula C3H2ClNO2S2 B15248079 2-Chlorothiazole-5-sulfinicacid

2-Chlorothiazole-5-sulfinicacid

Cat. No.: B15248079
M. Wt: 183.6 g/mol
InChI Key: UCFRJBCFBVEQQO-UHFFFAOYSA-N
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Description

2-Chlorothiazole-5-sulfinic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazole derivatives are found in various natural products and have significant medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiazole-5-sulfinic acid typically involves the chlorination of thiazole derivatives. One common method includes the reaction of thiazole with chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of 2-Chlorothiazole-5-sulfinic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazole-5-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chlorothiazole-5-sulfinic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the antimicrobial and antifungal effects observed in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothiazole-5-sulfinic acid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-1,3-thiazole-5-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-3-5-1-2(8-3)9(6)7/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFRJBCFBVEQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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